molecular formula C16H19ClN2O3S B2694705 3-chloro-N-cyclopropyl-4-methoxy-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzenesulfonamide CAS No. 1286732-41-9

3-chloro-N-cyclopropyl-4-methoxy-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzenesulfonamide

Cat. No. B2694705
CAS RN: 1286732-41-9
M. Wt: 354.85
InChI Key: JWIWIQBORGNLHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Reactions Analysis

The types of chemical reactions this compound could undergo would depend on its functional groups. For example, the chloro group might be replaced in a nucleophilic substitution reaction, or the compound might participate in a Suzuki–Miyaura cross-coupling reaction due to the presence of the boronic ester .

Scientific Research Applications

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of organoboron compounds with organic halides or pseudohalides using a palladium catalyst. The compound can serve as an organoboron reagent in SM coupling reactions . Its mild reaction conditions and functional group tolerance make it valuable for synthesizing complex molecules.

Catalytic Protodeboronation

Protodeboronation reactions, which involve the removal of a boron group from an organoboron compound, have applications in organic synthesis. This compound could participate in catalytic protodeboronation reactions, leading to the formation of novel structures . Researchers have explored its use in the synthesis of indolizidine derivatives, demonstrating its potential in constructing diverse chemical scaffolds.

Imidazole-Containing Compounds

Imidazole derivatives play essential roles in medicinal chemistry. The compound’s imidazole moiety could be leveraged for designing bioactive molecules. Researchers have investigated its therapeutic potential, including antimicrobial, antiviral, and anticancer activities . Further studies are needed to explore its specific effects on cellular pathways.

Indole Derivatives with Anti-Inflammatory Properties

Indole derivatives exhibit diverse biological activities. Among these, the compound’s analogs have demonstrated anti-inflammatory and analgesic effects. For instance, (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide showed promising results . These findings highlight its potential as a lead compound for drug development.

Anti-Ulcerogenic Activity

The compound’s structural features may contribute to its anti-ulcerogenic properties. Researchers have evaluated its ulcerogenic index, which indicates its safety profile compared to standard drugs like indomethacin and celecoxib . Understanding its mechanism of action could lead to novel gastroprotective agents.

Other Applications

While the above fields represent key areas, this compound’s versatility may extend to other applications. Researchers continue to explore its properties, including its reactivity, stability, and interactions with biological targets. Future studies may uncover additional uses in fields such as materials science or catalysis.

properties

IUPAC Name

3-chloro-N-cyclopropyl-4-methoxy-N-[(1-methylpyrrol-2-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O3S/c1-18-9-3-4-13(18)11-19(12-5-6-12)23(20,21)14-7-8-16(22-2)15(17)10-14/h3-4,7-10,12H,5-6,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWIWIQBORGNLHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1CN(C2CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-cyclopropyl-4-methoxy-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.